Enhanced Lipophilicity for Improved Pharmacokinetic Profile
The introduction of a methyl group at the 7-position in 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one significantly increases its calculated lipophilicity compared to the non-methylated analog, 1,4-dioxaspiro[4.5]decan-8-one [1]. This change is a key differentiator for drug discovery programs aiming to modulate ADME properties.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.12 [1] or 0.41 (calculated) |
| Comparator Or Baseline | 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8); No experimental LogP found, but based on structure, expected to be lower. |
| Quantified Difference | Not directly calculable without experimental LogP for comparator, but the presence of the methyl group predicts a measurable increase in lipophilicity. |
| Conditions | Calculated using ACD/Labs Percepta Platform [1] or other software . |
Why This Matters
Increased LogP is directly correlated with improved passive membrane permeability, a critical factor for oral bioavailability and blood-brain barrier penetration, making this compound a preferred choice for CNS-targeted drug discovery over its less lipophilic analogs.
- [1] ChemSrc. 7-甲基-1,4-二氧杂-螺[4.5]癸烷-8-酮. View Source
